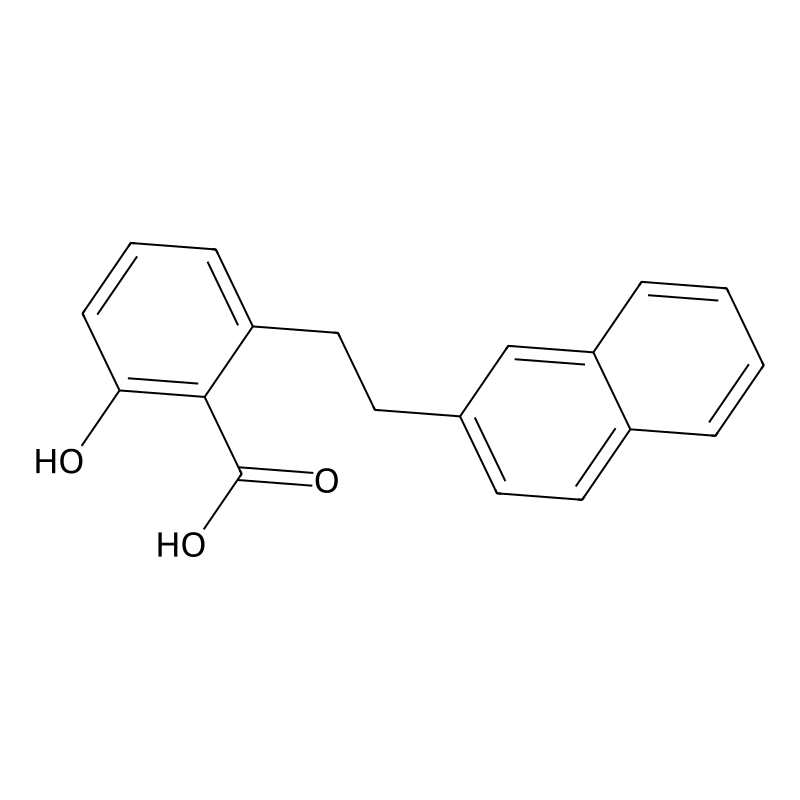

2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Here are some resources where you might find more information on the specific research applications of 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid:

- Chemical Databases: Chemical databases often contain information about the properties and applications of chemicals. Some resources include PubChem and the European Chemical Agency (ECHA) .

- Scientific Literature: Searching academic databases or scientific journals may reveal research articles that mention the use of 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid. Some resources include ScienceDirect and Web of Science .

2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid is an organic compound with the molecular formula and a molecular weight of approximately 292.33 g/mol. This compound features a hydroxyl group, a naphthalene ring, and a benzoic acid moiety, which contribute to its unique chemical properties. It is characterized by its off-white to light brown solid appearance and has a high purity level, often exceeding 95% in commercial preparations .

- Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide can convert the compound into carboxylic acids or ketones.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can yield alcohols or amines from the compound.

- Substitution: Nucleophilic substitution reactions may involve alkyl halides and strong nucleophiles, leading to various substituted derivatives depending on the nucleophile used .

Research indicates that 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid exhibits significant biological activity. It has been identified as a small-molecule inhibitor of the SOX18 transcription factor, which plays a crucial role in vascular development and cancer progression. By interfering with the expression of genes downstream of SOX18, this compound shows potential as an anti-cancer agent .

The synthesis of 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid typically involves multiple steps:

- Starting Material: The reaction begins with 2-naphthalen-2-yl-ethylamine.

- Reagents: A suitable carboxylic acid derivative is introduced under specific conditions, often requiring strong bases or acids.

- Conditions: The reaction may necessitate high temperatures and particular solvents to facilitate ester formation.

- Industrial Production: In industrial settings, large-scale reactors and continuous flow processes are employed, utilizing catalysts and optimized conditions for enhanced yield and purity .

This compound has several applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Used in studies to understand interactions with biological macromolecules.

- Medicine: Potential applications in drug development due to its inhibitory effects on specific biological pathways.

- Industry: Employed in developing new materials and chemical processes, particularly in the production of organic pigments and liquid crystal materials .

The interactions of 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid with biological systems have been explored mainly through its role as an inhibitor of the SOX18 transcription factor. This interaction is critical for understanding its potential therapeutic applications, especially in oncology. Further studies are needed to elucidate the full spectrum of its biological interactions and mechanisms of action .

Several compounds share structural similarities with 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxy-6-(naphthalen-2-yl)benzoic acid | Similar hydroxyl and benzoic acid structure | Lacks ethyl substitution on naphthalene |

| 2-Hydroxy-6-(naphthalen-1-yl)benzoic acid | Different naphthalene position | May exhibit different biological activities |

| 2-Hydroxy-6-(naphthalen-2-yl)benzoic acid ethyl ester | Ethyl ester variant | Alters solubility and reactivity compared to acid |

| 2-Hydroxy-6-(naphthalen-2-yl)benzoic acid propyl ester | Propyl ester variant | Changes in physical properties and reactivity |

Uniqueness: The presence of the ethyl group attached to the naphthalene ring in 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid contributes to its distinct reactivity profile and biological activity compared to other similar compounds. Its specific structural features may influence its solubility, stability, and interaction with biological targets .

Molecular Structure and Formula

Structural Characterization

2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid is an organic compound with the molecular formula C₁₉H₁₆O₃ and a molecular weight of 292.33 g/mol [1] [2]. The compound is registered under CAS number 365542-77-4 and has the MDL number MFCD12546734 [3] [4]. The IUPAC name for this compound is 2-hydroxy-6-(2-(naphthalen-2-yl)ethyl)benzoic acid [16].

The molecular structure consists of a benzoic acid core with two key substituents: a hydroxyl group at the 2-position (ortho to the carboxylic acid group) and a 2-(naphthalen-2-yl)ethyl group at the 6-position [1] [2]. The SMILES notation for this compound is O=C(O)C1=C(C=CC=C1O)CCC2=CC3=C(C=CC=C3)C=C2, which provides a detailed representation of the molecular connectivity [1] [4].

The InChI identifier is InChI=1S/C19H16O3/c20-17-7-3-6-15(18(17)19(21)22)11-9-13-8-10-14-4-1-2-5-16(14)12-13/h1-8,10,12,20H,9,11H2,(H,21,22), with the corresponding InChI Key being GGVFBUYNEPBFQT-UHFFFAOYSA-N [1]. This structural information confirms the presence of three distinct aromatic systems: the central benzene ring of the benzoic acid moiety and the fused benzene rings of the naphthalene system.

Table 1: Molecular Structure and Basic Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₆O₃ | Multiple suppliers [1] [2] |

| Molecular Weight | 292.33 g/mol | ChemicalBook, AiFChem [2] [3] |

| CAS Registry Number | 365542-77-4 | Multiple suppliers [1] [2] |

| IUPAC Name | 2-hydroxy-6-(2-(naphthalen-2-yl)ethyl)benzoic acid | Sigma-Aldrich [16] |

| MDL Number | MFCD12546734 | BLD Pharm [4] |

| SMILES | O=C(O)C1=C(C=CC=C1O)CCC2=CC3=C(C=CC=C3)C=C2 | Multiple suppliers [1] [4] |

| InChI | InChI=1S/C19H16O3/c20-17-7-3-6-15(18(17)19(21)22)11-9-13-8-10-14-4-1-2-5-16(14)12-13/h1-8,10,12,20H,9,11H2,(H,21,22) | AiFChem [1] |

| InChI Key | GGVFBUYNEPBFQT-UHFFFAOYSA-N | AiFChem [1] |

Stereochemical Analysis

The stereochemical analysis of 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid reveals that this compound does not contain any defined stereogenic centers in its molecular structure [1] [2]. The molecule consists entirely of sp² hybridized carbon atoms in the aromatic systems and sp³ hybridized carbon atoms in the ethyl linker, with no asymmetric carbon centers present [1].

The compound exists as a single constitutional isomer with the naphthalene moiety connected through the 2-position of the naphthalene ring system [1] [3]. The ethyl bridge provides a flexible connection between the naphthalene system and the benzoic acid core, allowing for rotational freedom around the carbon-carbon single bonds [1]. The absence of stereogenic centers means that the compound does not exhibit optical isomerism or exist as enantiomeric forms [9].

Research on similar naphthalene-containing benzoic acid derivatives indicates that the molecular geometry is influenced by intramolecular hydrogen bonding interactions, particularly between the phenolic hydroxyl group and the carboxylic acid functionality [9] [12]. The planar aromatic systems within the molecule contribute to overall structural rigidity, while the ethyl linker provides conformational flexibility [12].

Conformational Studies

Conformational analysis of 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid indicates that the molecule can adopt multiple conformations due to rotation around the carbon-carbon single bonds in the ethyl linker [9] [12]. The two methylene groups in the ethyl bridge allow for rotational freedom, enabling the naphthalene moiety to adopt various orientations relative to the benzoic acid core [12].

Computational studies on similar aromatic compounds suggest that the preferred conformations are influenced by intramolecular interactions, including hydrogen bonding between the hydroxyl group and the carboxylic acid, as well as π-π stacking interactions between the aromatic systems [9] [12]. The naphthalene ring system, being a larger aromatic structure, can participate in favorable π-π interactions with the benzene ring of the benzoic acid moiety when the molecular conformation allows for optimal overlap [24].

The conformational landscape is further stabilized by the resonance effects within the aromatic systems, which provide overall molecular stability [24]. The hydroxyl group at the 2-position of the benzoic acid can form intramolecular hydrogen bonds with the carboxyl group, creating a six-membered chelated ring structure that influences the overall molecular geometry [25]. These conformational preferences are critical for understanding the compound's physical properties and potential biological activities.

Physical Properties

Physical State and Appearance

2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid exists as a crystalline solid under standard conditions [16] [4]. The compound appears as a white to beige colored solid with high purity levels typically exceeding 98% as determined by high-performance liquid chromatography [16] [3]. Commercial preparations of this compound maintain their solid crystalline structure at room temperature, indicating good thermal stability under normal storage conditions [4] [16].

The crystalline nature of the compound is attributed to the presence of multiple hydrogen bonding sites, including the carboxylic acid group and the phenolic hydroxyl group, which facilitate intermolecular interactions in the solid state [16]. The extended aromatic system also contributes to crystal packing through π-π stacking interactions between naphthalene and benzene ring systems [24].

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | Sigma-Aldrich [16] |

| Appearance/Color | White to beige | Sigma-Aldrich [16] |

| Purity (Commercial) | ≥98% (HPLC) | Sigma-Aldrich [16] |

| Storage Temperature | 2-8°C | Sigma-Aldrich [16] |

| Solubility in DMSO | 2 mg/mL, clear | Sigma-Aldrich [16] |

| Storage Conditions | Inert atmosphere, room temperature | BLD Pharm [4] |

Solubility Profiles in Various Solvents

The solubility characteristics of 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid are influenced by its molecular structure, which contains both hydrophilic and hydrophobic components [16] . The compound demonstrates good solubility in dimethyl sulfoxide at a concentration of 2 mg/mL, producing clear solutions [16]. This solubility in polar aprotic solvents is consistent with the presence of hydrogen bonding functional groups and the extended aromatic system .

Based on structural similarity to other hydroxylated benzoic acid derivatives, the compound is expected to show limited solubility in water due to the large hydrophobic naphthalene moiety [19]. The carboxylic acid and hydroxyl groups provide some hydrophilic character, but the overall molecular architecture favors dissolution in organic solvents [19] [20]. The compound likely exhibits enhanced solubility in alcoholic solvents such as ethanol and methanol, which can form hydrogen bonds with both the carboxylic acid and phenolic hydroxyl groups [19].

Organic solvents such as acetone, dichloromethane, and other moderately polar solvents are expected to provide good solvation for this compound based on the solubility patterns observed for similar aromatic carboxylic acids [20]. The naphthalene ring system contributes to solubility in aromatic solvents through favorable π-π interactions [24].

Melting Point and Thermal Stability

While specific melting point data for 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid was not identified in the available literature, structural analysis suggests thermal stability characteristics consistent with substituted benzoic acids [17]. The compound is recommended for storage at temperatures between 2-8°C to maintain optimal stability [16] [4]. Storage under inert atmospheric conditions at room temperature is also acceptable, indicating reasonable thermal stability under controlled conditions [4].

The thermal stability of the compound is expected to be influenced by the presence of the carboxylic acid group, which can undergo decarboxylation at elevated temperatures, a characteristic reaction of benzoic acid derivatives [20] [25]. The hydroxyl substituent at the 2-position may enhance thermal stability through intramolecular hydrogen bonding with the carboxyl group, forming a chelated structure that resists thermal decomposition [25].

Research on similar hydroxylated benzoic acid derivatives indicates that thermal stability is generally enhanced by the presence of aromatic substituents, which provide additional resonance stabilization [20] [25]. The naphthalene moiety in this compound likely contributes to overall thermal stability through extended conjugation and the inherent stability of the aromatic system [24].

Chemical Properties

Functional Group Analysis

2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid contains several distinct functional groups that determine its chemical reactivity and properties [1] [16]. The primary functional groups include a carboxylic acid group (-COOH) at the 1-position of the benzene ring, a phenolic hydroxyl group (-OH) at the 2-position, and an extended naphthalene ring system connected via an ethyl linker [1] [2].

The carboxylic acid functionality serves as the primary acidic site, capable of proton donation and salt formation with bases [19] [20]. This group can undergo typical carboxylic acid reactions including esterification, amide formation, and conversion to acid chlorides [20] [21]. The phenolic hydroxyl group provides additional hydrogen bonding capability and can participate in hydrogen bonding interactions both intramolecularly and intermolecularly [19] [25].

The naphthalene ring system represents an extended aromatic structure that contributes to the overall electronic properties of the molecule through resonance effects [24] [22]. The ethyl linker provides conformational flexibility while maintaining conjugation between the aromatic systems [1] [12]. The aromatic carbons throughout the molecule participate in resonance stabilization and can undergo electrophilic aromatic substitution reactions [21] [24].

Table 3: Functional Group Analysis

| Functional Group | Position | Chemical Significance |

|---|---|---|

| Carboxylic acid (-COOH) | C-1 of benzene ring | Acidic proton donor, carboxylate formation [19] [20] |

| Phenolic hydroxyl (-OH) | C-2 of benzene ring (ortho to COOH) | Hydrogen bonding, phenolic character [19] [25] |

| Naphthalene ring system | Terminal group via ethyl linker | Extended aromatic system, π-π interactions [24] |

| Benzene ring | Central core structure | Core aromatic stability [21] |

| Ethyl linker (-CH₂CH₂-) | C-6 position to naphthalene | Flexible spacer, conformational freedom [1] [12] |

| Aromatic carbons | Multiple positions | Resonance stabilization, electron delocalization [24] |

Acid-Base Characteristics

The acid-base properties of 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid are primarily determined by the carboxylic acid group and the phenolic hydroxyl group [19] [20]. The carboxylic acid functionality acts as a Brønsted-Lowry acid, capable of donating a proton to form the corresponding carboxylate anion [19] [20]. Based on the general properties of benzoic acid derivatives, the compound is expected to exhibit weak acid behavior with a pKa value in the range typical for substituted benzoic acids [19] [21].

The phenolic hydroxyl group provides additional acidic character, though it is significantly weaker than the carboxylic acid group [19] [25]. The proximity of the hydroxyl group to the carboxylic acid (ortho position) creates the possibility for intramolecular hydrogen bonding, which can influence the overall acidity of the compound [25]. This intramolecular interaction may slightly reduce the acidity of the carboxylic acid group compared to unsubstituted benzoic acid [25].

The naphthalene ring system, being an electron-rich aromatic structure, can influence the acid-base properties through resonance effects [22] [24]. The extended aromatic system may stabilize the conjugate base formed upon deprotonation of the carboxylic acid, potentially affecting the overall acidity [24]. The compound can form salts with strong bases, leading to the formation of carboxylate salts that may exhibit different solubility properties compared to the parent acid [19] [20].

Reactivity at Various Functional Sites

The reactivity of 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid varies depending on the functional site involved [20] [21]. The carboxylic acid group represents the most reactive site, capable of undergoing nucleophilic acyl substitution reactions [20]. These reactions include esterification with alcohols under acidic conditions, conversion to acid chlorides using reagents such as thionyl chloride or phosphorus pentachloride, and amide formation through reaction with amines [20] [21].

The phenolic hydroxyl group can participate in nucleophilic substitution reactions and can be converted to ethers through alkylation reactions [21] [25]. This group also provides a site for hydrogen bonding interactions, which can influence the compound's physical properties and potential biological activities [25]. The hydroxyl group may undergo oxidation under appropriate conditions to form quinone-like structures [21].

The aromatic rings in both the benzoic acid core and the naphthalene system can undergo electrophilic aromatic substitution reactions [21] [24]. The electron-donating effect of the hydroxyl group activates the benzene ring toward electrophilic attack, particularly at positions ortho and para to the hydroxyl group [21]. The naphthalene system can also undergo electrophilic substitution, with reactivity patterns influenced by the electronic effects of the substituents [22] [24].

The ethyl linker provides sites for potential oxidation or other transformations, though these are generally less reactive than the aromatic and carboxylic acid functionalities [1]. The methylene groups adjacent to the aromatic rings may be susceptible to benzylic oxidation under strong oxidizing conditions [21].

Stability Under Different Environmental Conditions

The stability of 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid under various environmental conditions is influenced by its molecular structure and functional groups [16] [24]. Under normal storage conditions (2-8°C, inert atmosphere), the compound demonstrates good stability as evidenced by commercial availability with high purity levels [16] [4]. The crystalline solid form provides protection against degradation and maintains structural integrity [16].

The compound's stability in aqueous environments may be affected by pH conditions [19] [20]. Under strongly acidic conditions, the carboxylic acid group remains protonated and the molecule is expected to be relatively stable [19]. In basic conditions, deprotonation of the carboxylic acid occurs, forming the carboxylate salt, which may exhibit different stability characteristics [20]. The phenolic hydroxyl group may also be affected by extreme pH conditions [25].

Thermal stability is generally good under moderate temperature conditions, but elevated temperatures may lead to decarboxylation, a common degradation pathway for carboxylic acids [20] [25]. The intramolecular hydrogen bonding between the hydroxyl and carboxyl groups may provide additional thermal stability by creating a chelated structure [25]. Exposure to strong oxidizing agents may result in oxidation of the phenolic hydroxyl group or other functional sites [21].

The extended aromatic system provides inherent stability through resonance effects, making the compound resistant to many chemical transformations under mild conditions [24]. However, prolonged exposure to UV light may cause photochemical reactions, particularly in the aromatic systems [24]. Storage under inert atmospheric conditions helps prevent oxidative degradation and maintains the compound's chemical integrity [4] [16].

The retrosynthetic analysis of 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid reveals multiple strategic disconnections that can guide synthetic planning [1]. The target molecule contains three key structural elements: a substituted benzoic acid framework, a hydroxyl group at the ortho position, and a 2-phenylethyl side chain derived from naphthalene [2].

The most logical retrosynthetic disconnection involves breaking the ethyl linker between the naphthalene ring and the benzoic acid core [1]. This approach suggests two primary synthetic strategies: direct coupling of pre-formed naphthalene-ethyl fragments with substituted benzoic acid derivatives, or sequential construction through Friedel-Crafts acylation followed by reduction [3] [4].

Alternative retrosynthetic pathways include disconnection at the carboxylic acid functionality, suggesting formation through oxidation of corresponding benzyl alcohol or aldehyde intermediates [5]. The hydroxyl group installation can be envisioned through either direct hydroxylation of the aromatic ring or through functional group transformations of existing substituents [6] [4].

Modern retrosynthetic analysis emphasizes the use of transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed processes, which offer enhanced selectivity and functional group tolerance compared to classical approaches [7] [8]. These methods enable the construction of carbon-carbon bonds under milder conditions while maintaining high regioselectivity [3] [4].

Classical Synthetic Approaches

Classical synthetic methodologies for preparing 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid derivatives rely primarily on well-established organic transformations [9] [10]. The Friedel-Crafts acylation reaction represents one of the most traditional approaches, involving the electrophilic aromatic substitution of naphthalene derivatives with appropriate acyl chlorides [11] [12].

The classical esterification approach, as demonstrated in educational laboratory settings, involves the direct condensation of carboxylic acids with alcohols under acidic conditions [9] [6]. This method typically requires heating at temperatures between 100-140°C for 2-8 hours, achieving yields of 60-85% [13]. However, this approach suffers from equilibrium limitations and often requires extensive purification procedures [13].

Grignard reactions constitute another fundamental classical approach, particularly useful for carbon-carbon bond formation [2] [14]. The synthesis typically involves the preparation of naphthalene-derived Grignard reagents followed by their reaction with appropriate carbonyl compounds and subsequent functional group manipulations [11] [2]. These reactions generally proceed under mild conditions (0-25°C) with high yields (70-90%) but require strict anhydrous conditions [14].

The classical oxidation of aromatic side chains using strong oxidizing agents such as potassium permanganate or chromic acid has been employed to convert methylated aromatics to carboxylic acid derivatives [12] [15]. While effective, these methods often involve harsh reaction conditions and generate significant amounts of toxic waste [15].

Modern Synthetic Strategies

Modern synthetic strategies for 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid synthesis emphasize the use of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions [3] [7] [8]. These methodologies offer superior selectivity, functional group tolerance, and milder reaction conditions compared to classical approaches [4] [16].

Palladium-catalyzed alpha-arylation reactions have emerged as powerful tools for constructing carbon-carbon bonds adjacent to carboxylic acid functionalities [7]. Recent developments in traceless protecting strategies enable the direct alpha-arylation of free carboxylic acids without the need for ester intermediates [7]. These reactions typically employ low catalyst loadings (1-5 mol%) and proceed with excellent yields (80-95%) [7] [8].

The meta-selective functionalization of benzoic acid derivatives represents a significant advancement in modern synthetic chemistry [3]. Using nitrile-based sulfonamide templates, researchers have achieved selective meta-C-H olefination of benzoic acid derivatives under mild conditions with molecular oxygen as the terminal oxidant [3]. This methodology provides access to previously challenging substitution patterns with high regioselectivity [3].

Decarboxylative coupling reactions have gained prominence as efficient methods for carbon-carbon bond formation [1] [17]. These radical-based processes enable the coupling of carboxylic acids with various nucleophiles under mild conditions, often proceeding through single-electron transfer mechanisms [1]. The methodology is particularly valuable for constructing complex molecular architectures while minimizing functional group manipulations [17].

Advanced organocatalytic approaches utilizing chiral phosphoric acids and other small molecule catalysts have enabled enantioselective synthesis of substituted benzoic acid derivatives [18]. These methods often proceed under mild conditions with high stereoselectivity, providing access to enantiomerically enriched products [18].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of benzoic acid derivatives, emphasizing sustainability, reduced environmental impact, and improved safety profiles [19] [13] [20]. Microwave-assisted synthesis represents one of the most successful green chemistry applications, significantly reducing reaction times while improving energy efficiency [13] [21] [22].

Microwave-assisted transformations of benzanilide to benzoic acid demonstrate the effectiveness of this approach, achieving complete conversion within 10 minutes compared to 30 minutes required for conventional heating [21]. The use of microwave irradiation provides precise temperature control and uniform heating, resulting in improved yields and reduced side product formation [13] [22].

Solvent-free synthesis conditions represent another important green chemistry strategy [23] [19]. Many benzoic acid derivative syntheses can be conducted without organic solvents, using either neat conditions or water as the reaction medium [19] [13]. This approach significantly reduces environmental impact while often improving reaction efficiency [19].

Enzymatic synthesis pathways offer highly sustainable alternatives for producing hydroxybenzoic acid derivatives [24] [25]. Multi-enzyme cascade systems in Escherichia coli have been developed to convert renewable feedstocks such as L-tyrosine into 4-hydroxybenzoic acid with excellent yields (>85%) [24]. These biological systems operate under mild conditions (25-37°C) and generate minimal waste [24].

The use of renewable feedstocks, particularly lignin-derived benzoic acid derivatives, provides sustainable starting materials for pharmaceutical synthesis [20]. This "demand orientation" approach enables the conversion of biomass waste into valuable pharmaceutical intermediates, reducing dependence on petroleum-based feedstocks [20].

Ionic liquids have emerged as environmentally benign alternatives to conventional organic solvents [23]. These designer solvents can be tailored for specific reactions, often improving selectivity while reducing toxicity and volatility concerns [23]. Their recyclability further enhances the sustainability profile of synthetic processes [23].

Scale-up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid requires careful consideration of process economics, safety, and environmental impact [26] [27] [28]. Continuous flow chemistry has emerged as a preferred technology for industrial scale-up due to its enhanced safety profile and improved process control [29] [30] [28].

Flow chemistry systems enable precise control of reaction parameters including temperature, residence time, and mixing efficiency [29] [28]. The scale-up of benzoic acid alkylation reactions from capillary reactors (282 mg·h⁻¹) to low flow reactors (6.82 g·h⁻¹) demonstrates the successful translation of laboratory conditions to preparative scales [28]. Critical factors include optimization of flow rates, typically achieving maximum conversion at residence times of 105 seconds [28].

Heat and mass transfer considerations become increasingly important at larger scales [26] [27]. The development of distributed packed tubular reactors combined with microreactor technology enables kilogram-scale production while maintaining the benefits of microreactor conditions [26]. This hybrid approach addresses the scale-up challenges associated with purely microfluidic systems [26].

Process safety assessment becomes critical during scale-up, particularly for reactions involving strong bases, high temperatures, or pressure conditions [26] [7]. The use of continuous flow systems often enhances safety by reducing the inventory of hazardous materials and providing better temperature control [29] [30].

Economic optimization requires balancing catalyst costs, reaction yields, and throughput rates [7] [28]. Palladium-catalyzed processes, while offering excellent selectivity, require optimization of catalyst loading to maintain economic viability at industrial scales [7]. Recent developments in catalyst recycling and heterogeneous catalyst systems address these economic concerns [23].

Quality control and analytical monitoring systems must be integrated into industrial processes to ensure consistent product quality [26] [27]. Real-time monitoring techniques, including in-line spectroscopic methods, enable immediate process adjustments and quality assurance [27].

Environmental considerations in industrial production include waste minimization, solvent recovery, and energy efficiency [20] [28]. The implementation of green chemistry principles at industrial scale often requires significant process modifications but results in improved sustainability profiles and reduced operating costs [20] [19].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Kim I, Koh GY. Taking aim at Sox18. Elife. 2017 Jan 31;6. pii: e24238. doi: 10.7554/eLife.24238. PubMed PMID: 28137360; PubMed Central PMCID: PMC5283827.

3: Sahni N, Chaudhuri R, Hickey JM, Manikwar P, D'Souza A, Metters A, Joshi SB, Middaugh CR, Volkin DB. Preformulation Characterization, Stabilization, and Formulation Design for the Acrylodan-Labeled Glucose-Binding Protein SM4-AC. J Pharm Sci. 2017 May;106(5):1197-1210. doi: 10.1016/j.xphs.2017.01.004. Epub 2017 Jan 11. PubMed PMID: 28088457.

4: Hickey JM, Sahni N, Chaudhuri R, D'Souza A, Metters A, Joshi SB, Russell Middaugh C, Volkin DB. Effect of acrylodan conjugation and forced oxidation on the structural integrity, conformational stability, and binding activity of a glucose binding protein SM4 used in a prototype continuous glucose monitor. Protein Sci. 2017 Mar;26(3):527-535. doi: 10.1002/pro.3102. Epub 2017 Feb 12. PubMed PMID: 27997712; PubMed Central PMCID: PMC5326553.

5: Mathur SK, Fichtinger PS, Evans MD, Schwantes EA, Jarjour NN. Variability of blood eosinophil count as an asthma biomarker. Ann Allergy Asthma Immunol. 2016 Nov;117(5):551-553. doi: 10.1016/j.anai.2016.08.010. Epub 2016 Aug 31. PubMed PMID: 27590639; PubMed Central PMCID: PMC5085834.

6: Olson AA, Evans MD, Johansson MW, Kim CH, Manthei DM, Gaumnitz EA, Mathur SK. Role of food and aeroallergen sensitization in eosinophilic esophagitis in adults. Ann Allergy Asthma Immunol. 2016 Oct;117(4):387-393.e2. doi: 10.1016/j.anai.2016.08.008. Epub 2016 Aug 31. PubMed PMID: 27590636; PubMed Central PMCID: PMC5065768.

7: Suchański J, Ugorski M. [The biological role of sulfatides]. Postepy Hig Med Dosw (Online). 2016 May 9;70:489-504. Review. Polish. PubMed PMID: 27180966.

8: Jelvehgari M, Valizadeh H, Ziapour S, Rahmani M, Montazam SH, Soltani S. Comparative Study of Different Combinational Mucoadhesive Formulations of Sumatriptan-Metoclopramide. Adv Pharm Bull. 2016 Mar;6(1):119-30. doi: 10.15171/apb.2016.018. Epub 2016 Mar 17. PubMed PMID: 27123427; PubMed Central PMCID: PMC4845549.

9: DeGeer SL, Wang L, Hill GN, Singh M, Bilgili SF, Bratcher CL. Optimizing application parameters for lactic acid and sodium metasilicate against pathogens on fresh beef, pork and deli meats. Meat Sci. 2016 Aug;118:28-33. doi: 10.1016/j.meatsci.2016.03.008. Epub 2016 Mar 9. PubMed PMID: 27050408.

10: Ando R, Tokuda N, Yamamoto T, Ikeda K, Hashimoto N, Taguchi R, Fan X, Furukawa K, Niimura Y, Suzuki A, Goto M, Furukawa K. Immunization of A4galt-deficient mice with glycosphingolipids from renal cell cancers resulted in the generation of anti-sulfoglycolipid monoclonal antibodies. Glycoconj J. 2016 Apr;33(2):169-80. doi: 10.1007/s10719-016-9654-6. Epub 2016 Feb 16. PubMed PMID: 26883028.

11: Talbott RL, Borzilleri RM, Chaudhry C, Fargnoli J, Shen H, Fairchild C, Barnhart B, Ortega M, McDonagh TE, Vuppugalla R, Vite GD, Hunt JT, Gottardis M, Naglich JG. Pharmacology of smac mimetics; chemotype differentiation based on physical association with caspase regulators and cellular transport. Exp Cell Res. 2015 Nov 1;338(2):251-60. doi: 10.1016/j.yexcr.2015.08.011. Epub 2015 Aug 21. PubMed PMID: 26302264.

12: Sri D, Karthik K, Compson JC. A Vertical Shear Proximal Scaphoid Fracture - an Unusual Pattern of Injury. J Hand Microsurg. 2015 Jun;7(1):202-4. doi: 10.1007/s12593-014-0158-y. Epub 2014 Sep 4. PubMed PMID: 26078543; PubMed Central PMCID: PMC4461640.

13: Peng Z, Ting W, Haixia W, Min W, Xiangping M, Siwei M, Rui Z, Zhikuan J, Qingfang H. Effects of straw mulch on soil water and winter wheat production in dryland farming. Sci Rep. 2015 Jun 2;5:10725. doi: 10.1038/srep10725. PubMed PMID: 26035528; PubMed Central PMCID: PMC5393283.

14: Schwantes EA, Denlinger LC, Evans MD, Gern JE, Jarjour NN, Mathur SK. Severity of virus-induced asthma symptoms is inversely related to resolution IFN-λ expression. J Allergy Clin Immunol. 2015 Jun;135(6):1656-9. doi: 10.1016/j.jaci.2015.01.038. Epub 2015 Mar 14. PubMed PMID: 25784275; PubMed Central PMCID: PMC4461513.

15: Mane SB, Hung CH. Molecular engineering of boryl oxasmaragdyrins through peripheral modification: structure-efficiency relationship. Chemistry. 2015 Mar 16;21(12):4825-41. doi: 10.1002/chem.201405856. Epub 2015 Feb 11. PubMed PMID: 25678153.

16: Zhang M, Zhu R, Zhang M, Wang S. Creation of an ethanol-tolerant Saccharomyces cerevisiae strain by 266 nm laser radiation and repetitive cultivation. J Biosci Bioeng. 2014 Nov;118(5):508-13. doi: 10.1016/j.jbiosc.2014.04.016. Epub 2014 Jun 21. PubMed PMID: 24958129.

17: Yamamoto K, Miyazaki K, Higashi S. Pericellular proteolysis by matrix metalloproteinase-7 is differentially modulated by cholesterol sulfate, sulfatide, and cardiolipin. FEBS J. 2014 Aug;281(15):3346-56. doi: 10.1111/febs.12865. Epub 2014 Jul 7. PubMed PMID: 24903600.

18: Armelao L, Belli Dell'Amico D, Biagini P, Bottaro G, Chiaberge S, Falvo P, Labella L, Marchetti F, Samaritani S. Preparation of N,N-dialkylcarbamato lanthanide complexes by extraction of lanthanide ions from aqueous solution into hydrocarbons. Inorg Chem. 2014 May 19;53(10):4861-71. doi: 10.1021/ic402936z. Epub 2014 Apr 29. PubMed PMID: 24779510.

19: Mahmoud SS, Moideen AN, Kotwal R, Mohanty K. Management of Mason type 1 radial head fractures: a regional survey and a review of literature. Eur J Orthop Surg Traumatol. 2014 Oct;24(7):1133-7. doi: 10.1007/s00590-013-1386-8. Epub 2013 Dec 11. Review. PubMed PMID: 24327006.

20: Li YY, Zhao JW, Wei Q, Yang BF, He H, Yang GY. Two organic-inorganic hybrid 3D {P(5)W(30)}-based heteropolyoxotungstates with transition-metal/Ln-carboxylate-Ln connectors. Chem Asian J. 2014 Mar;9(3):858-67. doi: 10.1002/asia.201301305. Epub 2013 Dec 2. PubMed PMID: 24302447.